N-(3-Amino-2-methylphenyl)-3-methoxybenzamide

Description

Molecular Architecture

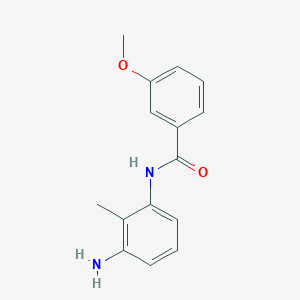

The molecular structure of N-(3-Amino-2-methylphenyl)-3-methoxybenzamide comprises two aromatic rings linked by a carboxamide functional group. The primary benzene ring (Ring A) is substituted with a methoxy group (-OCH₃) at the 3-position, while the secondary aromatic system (Ring B) features a methyl group at the 2-position and an amino group (-NH₂) at the 3-position (Figure 1). The amide bond (-NH-C=O) bridges the 1-position of Ring A and the nitrogen atom of Ring B, creating a planar configuration that facilitates intramolecular hydrogen bonding.

Table 1: Molecular descriptors of this compound

| Parameter | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₁₆N₂O₂ |

| Molecular Weight | 256.30 g/mol |

| SMILES | COC1=CC=CC(=C1)C(=O)NC2=C(C=CC=C2N)C |

| InChI Key | CEUQUFNLSLCWMS-UHFFFAOYSA-N |

The IUPAC nomenclature follows substitutive naming rules, prioritizing the benzamide parent structure. The methoxy group is assigned the lower locant (3-position) on Ring A, while the amino and methyl groups on Ring B receive locants 3 and 2, respectively.

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-10-13(16)7-4-8-14(10)17-15(18)11-5-3-6-12(9-11)19-2/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUQUFNLSLCWMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC(=CC=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)-3-methoxybenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-amino-2-methylphenol and 3-methoxybenzoic acid.

Amide Bond Formation: The key step involves the formation of an amide bond between the amino group of 3-amino-2-methylphenol and the carboxyl group of 3-methoxybenzoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include:

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

Catalysis: Employing catalytic systems to reduce reaction times and improve selectivity.

Optimization of Solvents and Reagents: Using greener solvents and more efficient reagents to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions, leading to the formation of quinones or other oxidized derivatives.

Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

Oxidation: Quinones or other oxidized aromatic compounds.

Reduction: Amino derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-(3-Amino-2-methylphenyl)-3-methoxybenzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and as a building block in the synthesis of advanced materials.

Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.

Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(3-Amino-2-methylphenyl)-3-methoxybenzamide exerts its effects depends on its specific application:

Pharmacological Action: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. This can lead to therapeutic effects such as anti-inflammatory or anticancer activity.

Material Properties: In material science, the compound’s electronic properties can be exploited to create conductive or semiconductive materials.

Comparison with Similar Compounds

Similar Compounds

N-(3-Amino-2-methylphenyl)propanamide: Similar in structure but lacks the methoxy group, which can significantly alter its chemical properties and applications.

3-Amino-2-methylbenzoic acid: Shares the amino and methyl groups but differs in the functional group attached to the aromatic ring.

Uniqueness

N-(3-Amino-2-methylphenyl)-3-methoxybenzamide is unique due to the presence of both the amino and methoxy groups on the aromatic rings, which can influence its reactivity and interactions with biological targets. This dual functionality makes it a versatile compound in various fields of research.

Biological Activity

N-(3-Amino-2-methylphenyl)-3-methoxybenzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features an aromatic amine and a methoxybenzamide structure, which are integral to its biological activity. The synthesis typically involves the reaction of 3-amino-2-methylphenylamine with 3-methoxybenzoic acid, facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in organic solvents such as dichloromethane or dimethylformamide (DMF) at controlled temperatures .

Synthetic Route Overview

| Step | Description |

|---|---|

| Starting Materials | 3-amino-2-methylphenylamine, 3-methoxybenzoic acid |

| Reaction Type | Amide bond formation |

| Coupling Agents | DCC, DMAP |

| Solvents Used | Dichloromethane, DMF |

Biological Activity

Research has highlighted several biological activities associated with this compound:

- Antiviral Properties : It has shown potential in inhibiting hepatitis C virus replication, making it relevant for antiviral drug development .

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens, indicating a possible role in combating bacterial infections .

- Anticancer Potential : Studies suggest that it may exhibit anticancer activity through mechanisms involving enzyme inhibition and modulation of cellular pathways related to growth and apoptosis .

The biological effects of this compound are attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, while the methoxy group enhances lipophilicity, facilitating membrane penetration .

- Receptor Modulation : The compound may influence receptor functions, impacting various signaling pathways involved in cellular processes .

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

- A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) showing promising results .

- Another research found that modifications to the methoxy group could enhance the compound's selectivity and potency against cancer cell lines, indicating the importance of structural variations in therapeutic efficacy .

Summary of Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Study 1 | Antiviral Activity | Inhibition of hepatitis C virus replication |

| Study 2 | Antimicrobial Activity | Effective against Mycobacterium smegmatis (MIC = 8 µg/mL) |

| Study 3 | Anticancer Potential | Modifications increased selectivity towards cancer cell lines |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(3-Amino-2-methylphenyl)-3-methoxybenzamide and related analogs?

- Methodological Answer : Synthesis typically involves coupling 3-methoxybenzoyl chloride with substituted aromatic amines. For example, amide bond formation using carbodiimide coupling agents (e.g., EDC∙HCl) in anhydrous chloroform under inert atmospheres (argon) achieves yields of ~37%. Purification via column chromatography (e.g., 3:1 n-hexane/ethyl acetate) ensures high purity. Structural confirmation relies on ¹H/¹³C NMR and mass spectrometry (ESI-MS, HR-MS) .

Q. How is the compound characterized for purity and structural integrity?

- Methodological Answer :

- Purity : HPLC with ≥95% purity threshold, validated using UV detection at 214/254 nm .

- Structural Confirmation : ¹H NMR (e.g., δ 6.79–7.52 ppm for aromatic protons), ¹³C NMR (e.g., δ 166.01 ppm for carbonyl), and HR-MS (e.g., [M+H]+ = 389.32) confirm the benzamide backbone and substituents .

Q. What in vitro assays are used to evaluate receptor binding affinity?

- Methodological Answer : Competitive radioligand binding assays using transfected HEK-293 cells expressing human dopamine D4 receptors. Tritiated spiperone or [³H]YM-09151-2 serve as radioligands. Ki values are calculated via nonlinear regression, with selectivity assessed against D2, D3, serotonin (5-HT), and sigma-1 receptors .

Advanced Research Questions

Q. How can selectivity for dopamine D4 receptors over D2 and sigma-1 receptors be optimized?

- Methodological Answer : Structural modifications to the piperazine/aryl moieties enhance selectivity. For example:

- Replacing 4-chlorophenyl with 3-cyanopyridinyl on the piperazine ring increases D4 affinity (Ki < 1 nM) while reducing D2/sigma-1 binding (>100-fold selectivity) .

- Adjusting alkyl chain length between benzamide and piperazine minimizes off-target interactions. Competitive binding assays across receptor panels are critical .

Q. How are logP and brain penetration optimized for CNS-targeted applications?

- Methodological Answer :

- logP Optimization : Aim for logP 2.3–2.5 (e.g., via introducing polar groups like methoxy) to balance blood-brain barrier (BBB) penetration and low nonspecific binding. Measured via shake-flask method or computational tools (e.g., Molinspiration) .

- In Vivo Validation : Intraperitoneal administration in mice, followed by brain-to-plasma ratio measurements at 5–60 min post-dose, confirms CNS uptake .

Q. How are radiolabeled analogs designed for positron emission tomography (PET) imaging?

- Methodological Answer :

- Radiolabeling : Replace the methoxy group with [¹¹C]methyl via reaction with [¹¹C]CH3I under basic conditions. Purify via HPLC to achieve >99% radiochemical purity .

- In Vivo PET Validation : Administer [¹¹C]7 in non-human primates; quantify uptake in D4-rich regions (e.g., retina) using time-activity curves .

Q. How to resolve contradictions between in vitro affinity and in vivo efficacy?

- Methodological Answer : Investigate:

- Metabolic Stability : Liver microsome assays (e.g., mouse/human) identify rapid degradation.

- BBB Penetration : Measure brain-to-plasma ratios; low values suggest poor CNS access despite high in vitro affinity.

- Off-Target Effects : Screen against broad receptor panels (e.g., CEREP) to detect unanticipated interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.